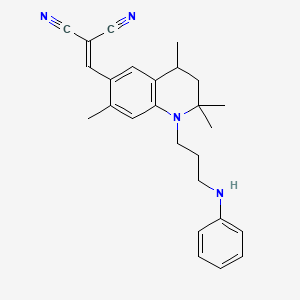
Warfarin sodium clathrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Warfarin sodium clathrate is a pharmaceutical compound widely used as an anticoagulant. It exists in two forms: the clathrate form and the amorphous form. The clathrate form is a crystalline complex that includes isopropyl alcohol, while the amorphous form lacks crystallinity. This compound is primarily used to prevent and treat blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Warfarin sodium clathrate is synthesized through the reaction of warfarin with sodium hydroxide in the presence of isopropyl alcohol. The reaction conditions typically involve dissolving warfarin in isopropyl alcohol and then adding sodium hydroxide to form the sodium salt. The resulting solution is then crystallized to obtain the clathrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through recrystallization and drying to ensure the removal of impurities and excess solvents. The final product is then formulated into various dosage forms for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Warfarin sodium clathrate undergoes several types of chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert warfarin to its reduced form.
Substitution: Warfarin can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various hydroxy and halogenated derivatives of warfarin, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Warfarin sodium clathrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymorphism and crystallization processes.
Biology: Warfarin is used in research to understand blood coagulation mechanisms and the role of vitamin K in these processes.
Medicine: It is extensively studied for its anticoagulant properties and its use in preventing thromboembolic events.
Industry: this compound is used in the pharmaceutical industry for the production of anticoagulant medications.
Mecanismo De Acción
Warfarin sodium clathrate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This enzyme is responsible for the regeneration of vitamin K from its epoxide form. By inhibiting VKOR, warfarin reduces the levels of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. This inhibition disrupts the blood clotting process, thereby preventing the formation of clots .
Comparación Con Compuestos Similares
Acenocoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant that also inhibits VKOR.
Dabigatran: A direct thrombin inhibitor with a different mechanism of action compared to warfarin.
Uniqueness: Warfarin sodium clathrate is unique due to its well-studied pharmacokinetics and pharmacodynamics. It has a well-established therapeutic range and is widely used in clinical practice. Its clathrate form provides stability and controlled release properties, making it a preferred choice in certain formulations .
Propiedades
Fórmula molecular |
C41H38Na2O9 |
|---|---|
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
disodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate;propan-2-ol |
InChI |
InChI=1S/2C19H16O4.C3H8O.2Na/c2*1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-3(2)4;;/h2*2-10,15,21H,11H2,1H3;3-4H,1-2H3;;/q;;;2*+1/p-2 |
Clave InChI |
VLYIGFRRLKDPQS-UHFFFAOYSA-L |
SMILES canónico |
CC(C)O.CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


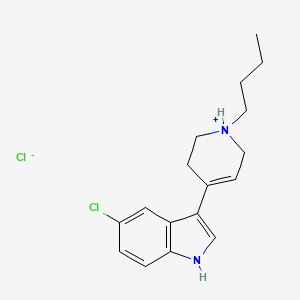
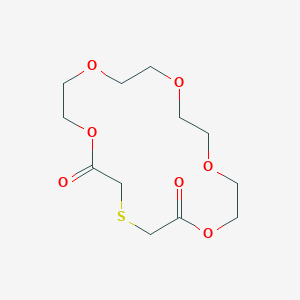
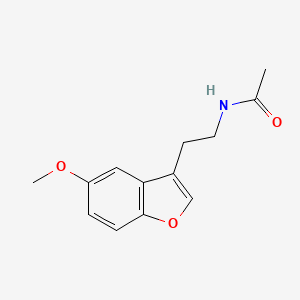
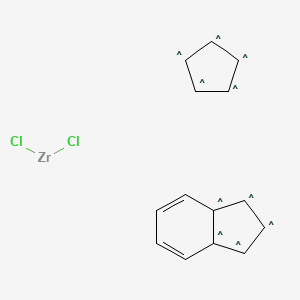

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
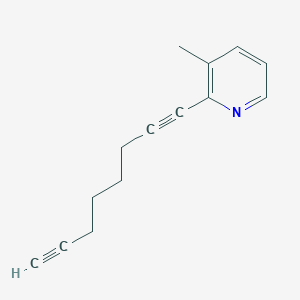
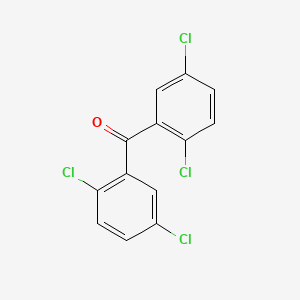
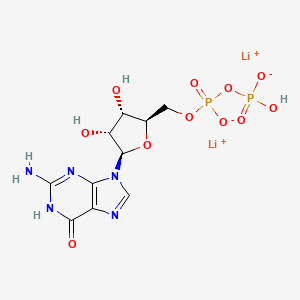

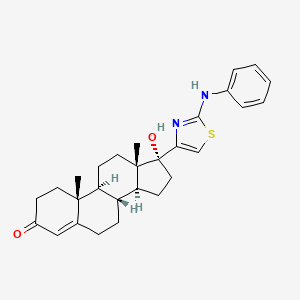
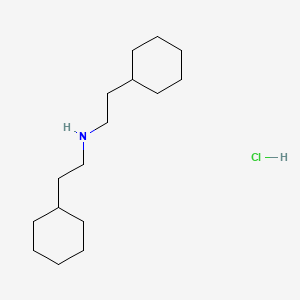
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
